molecular formula C28H22Br2N2O2 B2819722 4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 321555-76-4

4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2819722
CAS No.: 321555-76-4
M. Wt: 578.304
InChI Key: CTDYASBSXNMUOW-UHFFFAOYSA-N
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Description

This compound is a symmetrically substituted biphenyl derivative featuring two 4-bromobenzamide groups at the 4 and 4' positions of a 3,3'-dimethyl biphenyl core. Such structural attributes make it relevant in materials science and medicinal chemistry, particularly as a precursor for supramolecular assemblies or kinase inhibitors .

Properties

IUPAC Name

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Br2N2O2/c1-17-15-21(7-13-25(17)31-27(33)19-3-9-23(29)10-4-19)22-8-14-26(18(2)16-22)32-28(34)20-5-11-24(30)12-6-20/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDYASBSXNMUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 4-amino-3-methylphenyl-2-methylphenylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the compound make it suitable for nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

  • Structure: Lacks the biphenyl core but shares a 4-bromobenzamide group. The 4-methoxy-2-nitrophenyl substituent introduces strong electron-withdrawing (NO₂) and electron-donating (OCH₃) groups.
  • Crystallography : Exhibits a dihedral angle of 44.5° between the benzamide and aryl ring, compared to the biphenyl-based target compound, which likely has reduced torsional strain due to methyl groups at 3,3' positions .
  • Hydrogen Bonding : Forms N–H···O hydrogen bonds (2.06–2.10 Å), whereas the target compound may engage in Br···Br interactions (3.5–4.0 Å) due to its biphenyl symmetry .

4-Chloro-N-(4-Methoxy-2-Nitrophenyl)-Benzamide

  • Halogen Substitution : Chlorine replaces bromine, reducing molecular weight (306.71 vs. ~500 g/mol for the target compound) and polarizability.
  • Synthetic Utility : Demonstrates the feasibility of halogen variation in amide synthesis, a strategy applicable to the target compound’s derivatization .

4-Bromo-N-(4'-Nitro-[1,1'-Biphenyl]-4-Yl)Benzamide

  • Structural Proximity : Shares the biphenyl backbone but substitutes one benzamide group with a nitro moiety.
  • Molecular Weight : 397.23 g/mol vs. ~580 g/mol for the target compound, reflecting differences in substituent bulk .

N,N'-(3,3'-Dimethyl-[1,1'-Biphenyl]-4,4'-Diyl)Bis(4-Acetylbenzamide)

  • Functional Groups : Acetyl groups replace bromine, introducing ketone functionality for nucleophilic reactions.
  • Crystallinity : The acetyl groups may promote π-π stacking, contrasting with the halogen-driven packing of the target compound .

Key Comparative Data

Property Target Compound 4MNB 4-Chloro Analog 4'-Nitro Biphenyl
Molecular Weight ~580 g/mol 335.16 g/mol 306.71 g/mol 397.23 g/mol
Halogen Br (×2) Br Cl Br
Key Functional Groups Bis-bromobenzamide, 3,3'-dimethyl Nitro, methoxy Nitro, methoxy, chloro Nitro, bromobenzamide
Hydrogen Bonding Likely N–H···O/Br···Br N–H···O N–H···O N–H···O
Synthetic Route Multi-step amidation Single-step amide Single-step amide Suzuki coupling + amidation

Research Implications

  • Material Science : Symmetric halogenation may enable predictable crystal packing, useful in organic semiconductors .
  • Synthetic Challenges : Steric hindrance from 3,3'-dimethyl groups necessitates optimized coupling conditions, as seen in analogous biphenyl syntheses .

Biological Activity

4-Bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound belonging to the benzamide class. Its molecular formula is C22H22Br2N2O, featuring a biphenyl structure with multiple functional groups, including bromo and amido groups. This compound's structural characteristics suggest potential applications in medicinal chemistry, particularly due to its biological activities that warrant further investigation.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C22H22Br2N2O
  • Molecular Weight : 464.23 g/mol
  • Functional Groups : Bromine (Br), Amide (C=O), and Biphenyl structure.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Notably, derivatives of biphenyl have shown antimicrobial properties against various pathogens, including mycobacteria and protozoa such as Trypanosoma cruzi and Leishmania .

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic potentials:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains and protozoan infections .
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are a few notable findings:

  • Antimicrobial Activity :
    • A study on biphenyl derivatives indicated that certain compounds exhibited significant inhibitory effects on T. cruzi, with IC50 values ranging from 0.19 µM to 0.43 µM .
  • Anticancer Activity :
    • Research on thioanalogues of merbarone revealed that modifications in the benzamide structure could enhance antiproliferative activity against various cancer cell lines .
  • Mechanism of Action :
    • Molecular docking studies suggest that similar compounds interact with trypanothione reductase (TcTR), a key enzyme in the metabolism of T. cruzi, indicating potential pathways for drug development .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-Bromo-N-(2-methylphenyl)benzamideContains a methyl group on the phenyl ringModerate antibacterialLacks biphenyl structure
N-(2-hydroxyphenyl)benzamideHydroxyl group instead of bromoAnticancer propertiesNo halogenation
3-Bromo-N-(phenyl)benzamideBromination at a different positionAntimicrobial activityDifferent substitution pattern
4-Bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamideComplex structure with multiple functional groupsAntiproliferativeNovel scaffold

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